molecular formula C11H14O4 B13393348 Methyl3-O-Benzyl-D-glycerate

Methyl3-O-Benzyl-D-glycerate

Cat. No.: B13393348
M. Wt: 210.23 g/mol
InChI Key: ACBWWWIGOQIBMS-UHFFFAOYSA-N
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Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-hydroxy-3-phenylmethoxypropanoate

InChI

InChI=1S/C11H14O4/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3

InChI Key

ACBWWWIGOQIBMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(COCC1=CC=CC=C1)O

Origin of Product

United States

Mechanism of Action

Biological Activity

Methyl 3-O-Benzyl-D-glycerate (M3OBG) is a chiral compound with significant implications in biochemical and pharmacological research. This article delves into its biological activity, synthesis, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₄O₄
  • Molecular Weight : 210.23 g/mol
  • Structure : M3OBG features a benzyl group attached to a glycerate backbone, which contributes to its solubility in organic solvents such as dichloromethane and methanol .

Biological Activity

M3OBG exhibits various biological activities, particularly in the context of pharmacology. Its structural characteristics allow it to interact effectively with biological targets, influencing metabolic pathways. Key findings include:

  • Anti-inflammatory Properties : Research indicates that derivatives of M3OBG may possess anti-inflammatory and analgesic properties, making them potential candidates for therapeutic applications.
  • Proteomics Research : M3OBG is utilized as a biochemical tool in proteomics research, aiding in the study of protein interactions and functions .

The biological activity of M3OBG is attributed to its ability to modulate enzyme activity and influence metabolic processes. Interaction studies have shown that it can bind to specific receptors or enzymes, impacting their function. Techniques such as isothermal titration calorimetry and molecular dynamics simulations are often employed to elucidate these interactions .

Case Studies

  • Therapeutic Applications : A study explored the use of M3OBG derivatives in reducing inflammation in animal models. Results indicated a significant decrease in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
  • Proteomics Utility : In a proteomics study, M3OBG was used to label proteins for mass spectrometry analysis. This application demonstrated its effectiveness in enhancing the detection of low-abundance proteins in complex biological samples.

Synthesis of Methyl 3-O-Benzyl-D-glycerate

The synthesis of M3OBG typically involves several chemical reactions, including:

  • Starting Materials : Glycerol and benzyl halides are common starting materials.
  • Reaction Conditions : The synthesis often requires specific catalysts and reaction conditions to achieve high yields and purity.

A simplified synthesis pathway can be outlined as follows:

  • Benzylation : Glycerol is reacted with a benzyl halide in the presence of a base.
  • Purification : The product is purified using chromatography techniques.

Comparative Analysis

To further understand the biological activity of M3OBG, a comparison with similar compounds can be insightful:

Compound NameMolecular FormulaBiological Activity
Methyl 3-O-Benzyl-D-glycerateC₁₁H₁₄O₄Anti-inflammatory, proteomics
(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoateC₁₁H₁₄O₃Anti-inflammatory
Methyl lactateC₄H₈O₃Solvent, metabolic intermediate

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